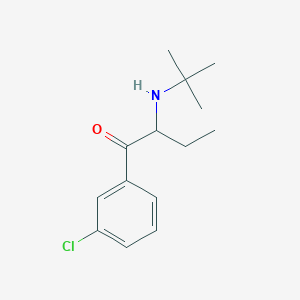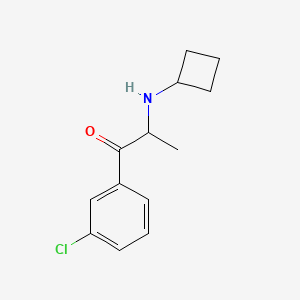![molecular formula C16H21NO2 B10791194 (4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B10791194.png)
(4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline is a complex organic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are known for their diverse biological activities and are often found in various medicinal plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline typically involves multiple steps, starting from simpler organic molecules. One common approach is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst . This method is favored for its efficiency in constructing the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated isoquinolines.
Scientific Research Applications
Chemistry
In chemistry, (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has been studied for its potential as an antitumor agent. Research has shown that derivatives of isoquinoline alkaloids can exhibit significant cytotoxic activity against various cancer cell lines .
Medicine
In medicine, (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline and its derivatives are being explored for their potential therapeutic applications, including as analgesics and anti-inflammatory agents .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline alkaloids such as berberine, papaverine, and noscapine. These compounds share a similar core structure but differ in their substituents and biological activities .
Uniqueness
What sets (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline apart is its unique methoxy and methyl substituents, which can significantly influence its reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other isoquinoline alkaloids .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C16H21NO2/c1-17-9-8-16-11(10-17)4-2-7-14(16)19-15-12(16)5-3-6-13(15)18/h3,5-6,11,14,18H,2,4,7-10H2,1H3/t11-,14+,16+/m1/s1 |
InChI Key |
MMWJAJXGSUFPKC-WPGHFRTFSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@H](C1)CCC[C@@H]2OC4=C3C=CC=C4O |
Canonical SMILES |
CN1CCC23C(C1)CCCC2OC4=C3C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl-[1-(3-p-tolyl-propyl)-piperidin-4-yl]-methanol](/img/structure/B10791115.png)
![7-(1-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperidin-4-yloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B10791120.png)
![[1-(4-Methyl-benzyl)-piperidin-4-yl]-diphenyl-methanol](/img/structure/B10791133.png)
![1-[4-(4-Methylphenyl)butyl]-alpha,alpha-diphenyl-4-piperdine-methanol](/img/structure/B10791134.png)
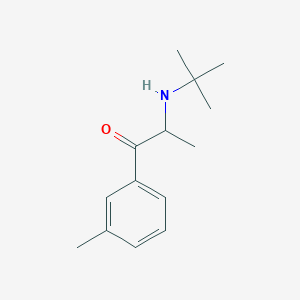
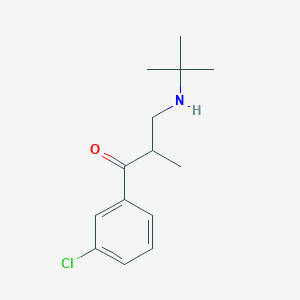
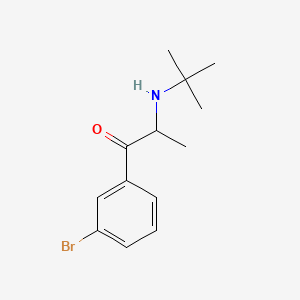
![7-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791153.png)
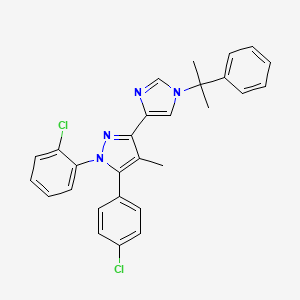
![(3S)-3-((2-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)ethylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one hydrochloride](/img/structure/B10791161.png)
![(3S)-3-(((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791164.png)
